molecular formula C16H24Cl3N3OS B12771791 Piperazine, 1-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-4-phenyl-, trihydrochloride CAS No. 136996-65-1

Piperazine, 1-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-4-phenyl-, trihydrochloride

Cat. No.: B12771791
CAS No.: 136996-65-1
M. Wt: 412.8 g/mol
InChI Key: UPVBDBGGMYYXBK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-4-phenyl-, trihydrochloride involves several steps. One common method includes the reaction of 1-(2-ethoxyphenyl)piperazine with 2-(4-methyl-5-thiazolyl)ethyl chloride under specific conditions to form the desired product . The reaction typically requires a solvent such as ethanol or methanol and a catalyst to facilitate the process.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-4-phenyl-, trihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the thiazolyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

Piperazine, 1-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-4-phenyl-, trihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Piperazine, 1-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-4-phenyl-, trihydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperazine, 1-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-4-phenyl-, trihydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

136996-65-1

Molecular Formula

C16H24Cl3N3OS

Molecular Weight

412.8 g/mol

IUPAC Name

4-methyl-5-[2-(4-phenylpiperazin-1-yl)ethoxy]-1,3-thiazole;trihydrochloride

InChI

InChI=1S/C16H21N3OS.3ClH/c1-14-16(21-13-17-14)20-12-11-18-7-9-19(10-8-18)15-5-3-2-4-6-15;;;/h2-6,13H,7-12H2,1H3;3*1H

InChI Key

UPVBDBGGMYYXBK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)OCCN2CCN(CC2)C3=CC=CC=C3.Cl.Cl.Cl

Origin of Product

United States

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